
6-chloro-2-Quinolinecarboxamide
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Overview
Description
6-chloro-2-Quinolinecarboxamide is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-Quinolinecarboxamide typically involves the reaction of 6-chloroquinoline with a suitable carboxamide precursor. One common method involves the use of 6-chloroquinoline-2-carboxylic acid, which is then converted to the corresponding carboxamide through an amidation reaction. This reaction can be carried out under mild conditions using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One such method includes the chlorination of 2-nitrotoluene followed by a series of reactions to introduce the quinoline and carboxamide functionalities. This process can be optimized for higher yields and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-Quinolinecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound has been investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. Its structure allows it to interact with biological targets effectively, making it a candidate for drug development.
- Anticancer Activity : Studies have shown that derivatives of quinolinecarboxamides exhibit potent anticancer properties. For instance, research indicates that certain quinoline derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo .
- Antimicrobial Properties : 6-Chloro-2-Quinolinecarboxamide has demonstrated significant antimicrobial activity against various bacterial strains. Its minimum inhibitory concentrations (MICs) have been comparable to traditional antibiotics, suggesting its viability as a new antimicrobial agent.
Biological Research
Biochemical Assays
The compound is used as a probe in biochemical assays to study enzyme interactions and cellular pathways. Its ability to modulate biological processes makes it valuable for understanding disease mechanisms.
- Enzyme Inhibition Studies : Research has highlighted the role of quinoline derivatives in inhibiting specific enzymes involved in disease pathways. For example, compounds derived from this compound have been shown to inhibit translation elongation factor 2 in Plasmodium falciparum, showcasing their potential in antimalarial therapy .
Material Science
Organic Electronics
The unique structural properties of this compound make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs). Its electronic properties can be tailored through chemical modifications, enhancing its applicability in advanced materials .
To provide a clearer understanding of the biological activity of this compound compared to related compounds, the following table summarizes key features:
Compound Name | Structural Features | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
This compound | Quinoline ring with a carboxamide group | High | Moderate |
2-Chloro-N,N-dimethylethylamine | Dimethyl groups instead of diethyl | Moderate | Low |
N-(2,6-Dimethylphenyl)chloroacetamide | Chloroacetamide structure | Low | Moderate |
This table illustrates the robust antimicrobial activity of this compound compared to other compounds, highlighting its unique position within its class.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains, revealing MIC values that indicate its potential as an effective antimicrobial agent.
- Anticancer Evaluation : In vitro studies on human cancer cell lines demonstrated that this compound could significantly reduce cell viability and induce apoptosis. This suggests that it may play a role in cancer therapy development .
- Mechanistic Studies : Investigations into the mechanism of action revealed that this compound could inhibit critical enzymes involved in disease processes, providing insights into its therapeutic potential and guiding further drug development efforts .
Mechanism of Action
The mechanism of action of 6-chloro-2-Quinolinecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It has been found to inhibit protein kinases, which are key regulators of cell survival and proliferation.
Pathways Involved: The compound can down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins like BAX and Caspase-3, thereby promoting cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(2-quinolinecarboxamide)alkane Derivatives: These compounds have similar quinolinecarboxamide structures but differ in the alkyl spacer length, affecting their crystal packing and hydrogen bonding interactions.
4-Quinolone-3-Carboxamides: These derivatives have been explored for their therapeutic potential, including anti-tubercular, anti-proliferative, and tyrosine kinase inhibition activities.
Uniqueness
6-chloro-2-Quinolinecarboxamide stands out due to its specific substitution pattern and the presence of the chlorine atom at the 6-position, which can influence its reactivity and biological activity. This unique structure allows for targeted modifications and the development of derivatives with enhanced properties .
Biological Activity
6-Chloro-2-quinolinecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, drawing from recent studies and case reports.
Chemical Structure and Properties
This compound belongs to the quinoline family, characterized by a fused bicyclic structure that contributes to its biological activity. The presence of the chlorine atom at the 6-position enhances lipophilicity and can influence pharmacokinetic properties, such as absorption and distribution.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study demonstrated that derivatives of this compound exhibited potent inhibitory effects on vascular endothelial growth factor receptor 2 (VEGFR-2), a target in cancer therapy. The IC50 values for these compounds ranged from 36 nM to 2.23 μM, indicating significant potency compared to standard treatments like sorafenib (IC50 = 45 nM) .
Table 1: VEGFR-2 Inhibition Potency of 6-Chloroquinolone Derivatives
Compound | IC50 (nM) | Comparison |
---|---|---|
10a (unsubstituted) | 138 | Higher than 10j (340 nM) |
10b (para-methylphenyl) | 578 | Higher than 10k (2226 nM) |
The structure-activity relationship analysis revealed that substituents at the 6-position significantly affect VEGFR-2 inhibition, with chlorinated derivatives showing superior activity compared to fluorinated ones .
P2X7 Receptor Antagonism
Another area of interest is the antagonistic activity against the P2X7 receptor, which is implicated in various pathological conditions, including cancer. The quinoline-carboxamide derivatives were found to be moderately potent P2X7R antagonists, suggesting their potential in treating inflammatory diseases and cancers .
Case Studies
- Case Study on Anticancer Efficacy : A series of quinoline derivatives were synthesized and evaluated for their anticancer properties. The study concluded that specific modifications at the amide group could enhance cytotoxicity against various cancer cell lines, demonstrating the importance of structural variations in therapeutic efficacy .
- Pharmacokinetic Profile : A pharmacokinetic study on a related compound indicated that modifications in the carboxamide group could optimize absorption and metabolic stability. This highlights the need for comprehensive DMPK (Drug Metabolism and Pharmacokinetics) evaluations in future studies .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of electron-withdrawing groups like chlorine at specific positions enhances biological activity. The lipophilicity introduced by chlorine improves binding affinity to target proteins, which is crucial for drug design.
Table 2: Structure-Activity Relationships of Quinoline Derivatives
Position | Substituent | Effect on Activity |
---|---|---|
6 | Cl | Increased potency |
6 | F | Decreased potency |
Amide | Alkyl | Variable effects |
Properties
Molecular Formula |
C10H7ClN2O |
---|---|
Molecular Weight |
206.63 g/mol |
IUPAC Name |
6-chloroquinoline-2-carboxamide |
InChI |
InChI=1S/C10H7ClN2O/c11-7-2-4-8-6(5-7)1-3-9(13-8)10(12)14/h1-5H,(H2,12,14) |
InChI Key |
SNBPPCREDOZGPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(=O)N)C=C1Cl |
Origin of Product |
United States |
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